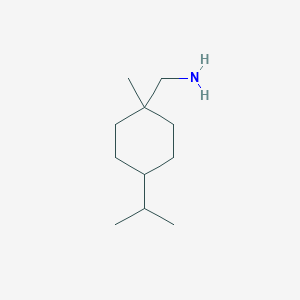![molecular formula C13H19BO2S B13640302 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13640302.png)
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is an organoboron compound that features a boron atom within a dioxaborolane ring. This compound is notable for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane typically involves the reaction of 5-methylthiophene-2-carbaldehyde with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethenyl group, converting it to an ethyl group.
Substitution: The boron atom in the dioxaborolane ring can participate in various substitution reactions, such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various aryl or alkyl boronates.
Aplicaciones Científicas De Investigación
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is widely used in scientific research due to its versatility:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Biology: The compound is used in the development of fluorescent probes and sensors for detecting biological molecules.
Mecanismo De Acción
The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. This coordination is crucial in catalytic processes, such as the Suzuki-Miyaura coupling, where the compound acts as a boron source .
Comparación Con Compuestos Similares
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler analog without the thiophene and ethenyl groups.
2-(5-Methylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the ethenyl group.
4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane: Similar but with a different substitution pattern on the thiophene ring.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane is unique due to the presence of both the ethenyl and thiophene groups, which enhance its reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications .
Propiedades
Fórmula molecular |
C13H19BO2S |
|---|---|
Peso molecular |
250.2 g/mol |
Nombre IUPAC |
4,4,5,5-tetramethyl-2-[(E)-2-(5-methylthiophen-2-yl)ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H19BO2S/c1-10-6-7-11(17-10)8-9-14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3/b9-8+ |
Clave InChI |
DTSYTDYFSHODOR-CMDGGOBGSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(S2)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(S2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




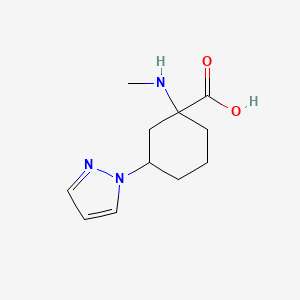
![1-ethyl-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrazole](/img/structure/B13640234.png)
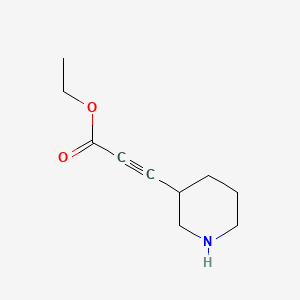
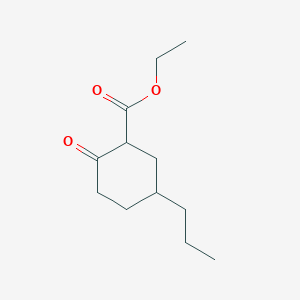
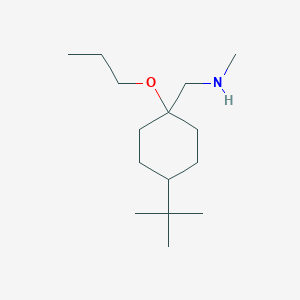
![2-[(tert-Butoxycarbonyl)amino]-3-phenylpropyl methanesulfonate](/img/structure/B13640254.png)
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)

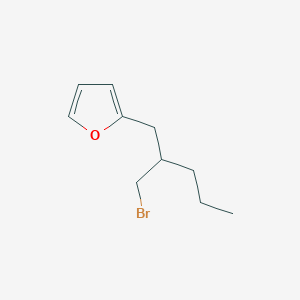
![3-Thiazolidinebutanoic acid, 5-[(4-methoxyphenyl)methylene]-4-oxo-2-thioxo-, (5Z)-](/img/structure/B13640272.png)
